molecular formula C20H22N2O2 B2508761 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-01-9

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2508761
CAS No.: 942014-01-9
M. Wt: 322.408
InChI Key: FFTWUGOUMOSWHM-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS: 941978-74-1) features an acetamide core with two distinct substituents:

  • Aryl Group: A 3-methylphenyl group attached to the carbonyl carbon.
  • Amide Substituent: A phenyl ring substituted with a 2-oxopiperidin-1-yl moiety at the meta position .

Molecular Formula: C₂₁H₂₄N₂O₃ (molar mass: 352.43 g/mol).

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-6-4-7-16(12-15)13-19(23)21-17-8-5-9-18(14-17)22-11-3-2-10-20(22)24/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTWUGOUMOSWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: This step involves the cyclization of a suitable precursor to form the piperidinone ring.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibit potential anticancer properties. Research has shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of related piperidine derivatives in inhibiting tumor growth in hypopharyngeal carcinoma models, suggesting that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

The piperidine structure is also associated with neuroprotective effects. Compounds containing piperidine rings have been explored for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. A multi-targeted approach has been proposed where compounds like 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide could inhibit amyloid beta aggregation and tau protein phosphorylation, thereby providing dual therapeutic benefits .

Antimicrobial Properties

There is emerging evidence that compounds with similar structural characteristics exhibit antimicrobial activities. Specifically, studies have reported that certain piperidine derivatives possess antifungal and antibacterial properties, making them candidates for further development as antimicrobial agents .

Case Studies

StudyFindingsImplications
Study on Piperidine DerivativesDemonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatmentsSuggests potential for development as an anticancer therapy
Neuroprotective StudyIdentified dual inhibition of cholinesterase and amyloid beta aggregation by novel piperidine derivativesHighlights potential for treating Alzheimer's disease
Antimicrobial ResearchShowed effective antifungal activity against pathogenic strainsOpens avenues for new antimicrobial drug development

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Features :

  • The methoxy group (positioned ortho to the acetamide) may influence electronic properties and solubility.

Comparison with Structurally Similar Compounds

N-Phenylacetamide Derivatives with Piperazine/Morpholine Substituents

Example Compounds :

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14)
  • N-(3-Chlorophenyl)-2-morpholino-acetamide (13)
  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) .

Structural Differences :

  • Target Compound : Contains a 2-oxopiperidin-1-yl group.
  • Analogs: Piperazine or morpholine rings instead of piperidinone.

Functional Implications :

  • Piperazine/Morpholine : Basic nitrogen atoms enhance solubility and bioavailability.
  • Trifluoromethyl/Chloro Groups : Improve metabolic stability and lipophilicity compared to the methyl group in the target compound .

Table 1: Key Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Notable Features
Target Compound 2-Oxopiperidin-1-yl 352.43 Cyclic amide, moderate polarity
Compound 14 (CAS: N/A) Trifluoromethyl ~400 (estimated) Enhanced metabolic stability
Compound 15 (CAS: N/A) 2-Chlorophenyl ~420 (estimated) Increased halogen-mediated binding

Sulfonyl- and Indole-Containing Acetamides

Example Compound :

  • 2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 878060-00-5) .

Structural Differences :

  • Target Compound : Lacks sulfonyl and indole groups.
  • Analog : Sulfonyl group increases hydrogen-bonding capacity; indole enhances aromatic interactions.

Functional Implications :

  • Sulfonyl Group : May improve binding to charged residues in enzyme active sites.
  • Indole Moiety : Could target serotonin receptors or hydrophobic protein pockets .

Piperidine-Linked Acetamides with Bromomethyl Groups

Example Compound :

  • 2-(4-(Bromomethyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide .

Structural Differences :

  • Target Compound: No bromomethyl or propyl linker.
  • Analog : Bromine enables further synthetic derivatization; propyl chain increases conformational flexibility.

Functional Implications :

  • Bromine : Useful for cross-coupling reactions in medicinal chemistry.
  • Propyl Linker : May reduce steric hindrance compared to rigid phenyl groups .

Tetrahydrocarbazole-Based Acetamides

Example Compound :

  • N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide .

Structural Differences :

  • Target Compound: Simpler phenyl-piperidinone system.

Functional Implications :

  • Carbazole Moiety : May improve binding to DNA or hydrophobic enzyme regions .

Structure-Activity Relationship (SAR) Insights

  • 2-Oxopiperidin-1-yl Group : Critical for hydrogen bonding with biological targets (e.g., proteases or GPCRs). Replacing it with piperazine (as in ) alters basicity and solubility.
  • Methoxy Substituent : Electron-donating effects may modulate receptor affinity compared to electron-withdrawing groups (e.g., CF₃ in compound 14).
  • Aryl Methyl Group : The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with bulkier substituents in analogs .

Biological Activity

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, also known as N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, is a synthetic organic compound categorized under acetamides. Its unique chemical structure includes a piperidinyl group, a tolyl group, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is C21H24N2O2C_{21}H_{24}N_{2}O_{2}, with a molecular weight of 336.43 g/mol. The compound features a piperidine ring that is critical for its biological interactions.

Structural Representation

PropertyValue
IUPAC NameN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Molecular FormulaC21H24N2O2
Molecular Weight336.43 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets in the body. The piperidinyl group is believed to facilitate binding to specific receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibit a range of biological activities, such as:

  • Anticancer Activity : Some studies have explored the anticancer potential of related acetamides, focusing on their ability to induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the modulation of inflammatory pathways.
  • Neuroprotective Properties : The interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Apoptosis Induction : A study evaluated the anticancer properties of acetamides against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant induction of apoptosis through caspase activation pathways .
  • Dual Modulators of ACC and PPARs : Research on similar acetamides identified dual modulators targeting acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs), suggesting potential for treating obesity and metabolic syndrome .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectivePotential effects on neurodegenerative diseases

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